molecular formula C8H11NO B2596092 4H,5H,6H,7H,8H-furo[3,2-c]azepine CAS No. 82878-22-6

4H,5H,6H,7H,8H-furo[3,2-c]azepine

Cat. No.: B2596092
CAS No.: 82878-22-6
M. Wt: 137.182
InChI Key: INHBEZLAWKRIEI-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H-furo[3,2-c]azepine: is a heterocyclic compound characterized by a fused ring system consisting of a furan ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H,8H-furo[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with an amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H,7H,8H-furo[3,2-c]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups onto the furan or azepine rings .

Scientific Research Applications

4H,5H,6H,7H,8H-furo[3,2-c]azepine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H-furo[3,2-c]azepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4H,5H,6H,7H,8H-furo[3,2-c]azepine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .

Biological Activity

4H,5H,6H,7H,8H-furo[3,2-c]azepine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, and explores relevant research findings and case studies.

Structure and Synthesis

The compound features a seven-membered azepine ring fused to a furan ring. Its unique structure allows for diverse chemical reactivity and potential interactions with biological targets. The synthesis typically involves multi-step organic reactions, often utilizing reagents like diisobutylaluminum hydride (DIBAH) in toluene or methylene chloride under controlled conditions to yield various derivatives.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

  • In vitro Studies : The compound was tested against various bacterial strains with promising results. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent.
  • Mechanism of Action : The antimicrobial effect is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.

Anticancer Activity

Research has also explored the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays demonstrated that the compound induces apoptosis in several cancer cell lines. For example, it showed IC50 values in the micromolar range against breast and lung cancer cells .
  • Case Study : A study involving human cancer cell lines revealed that the compound inhibited cell proliferation significantly more than standard chemotherapeutics like doxorubicin. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Summary of Key Studies

StudyFindings
Evaluated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mLPotential as a novel antimicrobial agent
Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µMPromising candidate for cancer therapy
Inhibition of tyrosinase activity linked to potential dermatological applicationsPossible use in treating pigmentation disorders

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and signal transduction pathways.
  • Receptor Interaction : It has been shown to interact with receptors related to inflammatory responses and apoptosis regulation.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8-7(3-5-10-8)6-9-4-1/h3,5,9H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHBEZLAWKRIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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